Cas no 887596-59-0 (N-4-(hydrazinylmethyl)phenylacetamide)
N-4-(hydrazinylmethyl)phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-[4-(hydrazinylmethyl)phenyl]-
- N-[4-(HYDRAZINYLMETHYL)PHENYL]ACETAMIDE
- N-4-(hydrazinylmethyl)phenylacetamide
- DTXSID30602677
- EN300-1842822
- AKOS000155181
- 887596-59-0
- N-(4-(hydrazinylmethyl)phenyl)acetamide
- CS-0458573
-
- Inchi: 1S/C9H13N3O/c1-7(13)12-9-4-2-8(3-5-9)6-11-10/h2-5,11H,6,10H2,1H3,(H,12,13)
- InChI Key: SYIJVKDVNSLCFG-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=CC(=CC=1)CNN
Computed Properties
- Exact Mass: 179.105862047g/mol
- Monoisotopic Mass: 179.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 67.2Ų
N-4-(hydrazinylmethyl)phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529240-50mg |
N-(4-(hydrazinylmethyl)phenyl)acetamide |
887596-59-0 | 98% | 50mg |
¥19764.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529240-100mg |
N-(4-(hydrazinylmethyl)phenyl)acetamide |
887596-59-0 | 98% | 100mg |
¥16562.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529240-250mg |
N-(4-(hydrazinylmethyl)phenyl)acetamide |
887596-59-0 | 98% | 250mg |
¥20179.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529240-500mg |
N-(4-(hydrazinylmethyl)phenyl)acetamide |
887596-59-0 | 98% | 500mg |
¥19562.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529240-1g |
N-(4-(hydrazinylmethyl)phenyl)acetamide |
887596-59-0 | 98% | 1g |
¥18808.00 | 2024-04-26 | |
| Enamine | EN300-1842822-0.05g |
N-[4-(hydrazinylmethyl)phenyl]acetamide |
887596-59-0 | 0.05g |
$528.0 | 2023-09-19 | ||
| Enamine | EN300-1842822-0.1g |
N-[4-(hydrazinylmethyl)phenyl]acetamide |
887596-59-0 | 0.1g |
$553.0 | 2023-09-19 | ||
| Enamine | EN300-1842822-0.25g |
N-[4-(hydrazinylmethyl)phenyl]acetamide |
887596-59-0 | 0.25g |
$579.0 | 2023-09-19 | ||
| Enamine | EN300-1842822-0.5g |
N-[4-(hydrazinylmethyl)phenyl]acetamide |
887596-59-0 | 0.5g |
$603.0 | 2023-09-19 | ||
| Enamine | EN300-1842822-1.0g |
N-[4-(hydrazinylmethyl)phenyl]acetamide |
887596-59-0 | 1g |
$871.0 | 2023-06-01 |
N-4-(hydrazinylmethyl)phenylacetamide Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on N-4-(hydrazinylmethyl)phenylacetamide
Introduction to N-4-(hydrazinylmethyl)phenylacetamide (CAS No. 887596-59-0)
N-4-(hydrazinylmethyl)phenylacetamide, a compound with the chemical formula C10H12N2O, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 887596-59-0, has garnered attention due to its potential applications in drug discovery and development. The structural features of this molecule, particularly the presence of a hydrazinylmethyl group and a phenylacetamide moiety, make it a versatile candidate for further investigation.
The hydrazinylmethyl group is a key feature that contributes to the reactivity and functionality of N-4-(hydrazinylmethyl)phenylacetamide. This group can participate in various chemical reactions, including condensation reactions with carbonyl compounds, which can lead to the formation of Schiff bases. Schiff bases have been widely studied for their biological activities and potential therapeutic applications. The phenylacetamide moiety, on the other hand, is known for its role in modulating biological pathways and has been explored in the development of drugs targeting neurological disorders and inflammatory conditions.
Recent research in the field of medicinal chemistry has highlighted the importance of hybrid molecules that combine multiple pharmacophoric groups. N-4-(hydrazinylmethyl)phenylacetamide fits this description well, as it integrates both hydrazinylmethyl and phenylacetamide functionalities into a single framework. This dual functionality allows for the exploration of multiple biological targets simultaneously, which can be advantageous in the development of multifunctional drugs.
In vitro studies have demonstrated that N-4-(hydrazinylmethyl)phenylacetamide exhibits promising activity against various biological targets. For instance, research has shown that this compound can interact with enzymes involved in inflammation and oxidative stress pathways. These pathways are implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The ability of N-4-(hydrazinylmethyl)phenylacetamide to modulate these pathways suggests its potential as a lead compound for further drug development.
One of the most intriguing aspects of N-4-(hydrazinylmethyl)phenylacetamide is its structural flexibility. The presence of the hydrazinylmethyl group allows for further derivatization, enabling chemists to modify the molecule's properties and enhance its biological activity. This flexibility has opened up new avenues for synthetic chemistry and has facilitated the design of novel derivatives with improved pharmacokinetic profiles.
The synthesis of N-4-(hydrazinylmethyl)phenylacetamide involves several key steps that highlight the compound's complexity and the expertise required to produce it in high yield and purity. The process typically begins with the reaction of an appropriate phenylacetonitrile derivative with hydrazine hydrate to form the hydrazinylmethyl-substituted intermediate. This intermediate is then reacted with an amide-forming agent to yield the final product. Each step requires careful optimization to ensure high efficiency and minimize byproduct formation.
The pharmacological evaluation of N-4-(hydrazinylmethyl)phenylacetamide has revealed several interesting findings. In cell-based assays, the compound has shown inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation-related processes. Additionally, preclinical studies have indicated that N-4-(hydrazinylmethyl)phenylacetamide may have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The structural features of N-4-(hydrazinylmethyl)phenylacetamide also make it an attractive scaffold for computational studies. Molecular modeling techniques have been employed to understand how this compound interacts with biological targets at the molecular level. These studies have provided valuable insights into the binding mechanisms and have helped guide the design of more potent derivatives.
In conclusion, N-4-(hydrazinylmethyl)phenylacetamide (CAS No. 887596-59-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its observed biological activity, make it a valuable candidate for further investigation. As research in medicinal chemistry continues to advance, compounds like N-4-(hydrazinylmethyl)phenylacetamide will play a crucial role in the discovery and development of new therapeutic agents.
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